4-Amino-m-cresol

Description

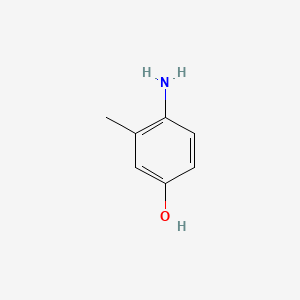

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNGOGOOPUYKMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049262 | |

| Record name | 4-Amino-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-99-6 | |

| Record name | 4-Amino-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-amino-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12R07I1K8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solubility of 4-Amino-m-cresol in different solvents

An In-depth Technical Guide to the Solubility of 4-Amino-m-cresol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This guide provides a detailed overview of the solubility of this compound (also known as 4-amino-3-methylphenol), a compound used in the synthesis of various dyes and pigments[1].

Solubility Profile of this compound

This compound exhibits varying degrees of solubility in different solvents, a critical factor for its application in various chemical processes. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that there are some conflicting reports regarding its solubility in water, with some sources describing it as slightly soluble and others as insoluble[2][3][4][5]. This discrepancy may arise from different experimental conditions or purity of the compound used.

| Solvent | Temperature | Solubility | Source |

| Water | 20 °C | 2 g/L | |

| Water | 25 °C | 2 g/L | |

| Hot Water | Not Specified | Soluble | |

| Cold Water | Not Specified | Limited solubility | |

| Water | Not Specified | Slightly soluble | |

| Water | Not Specified | Insoluble | |

| Ethanol | Not Specified | Soluble | |

| Methanol | Not Specified | Soluble | |

| Acetone | Not Specified | Soluble | |

| Propylene Glycol | Not Specified | Soluble | |

| Triethanolamine | Not Specified | Soluble | |

| Various Organic Solvents | Not Specified | Slightly soluble |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an organic compound like this compound. This methodology is based on standard laboratory practices for solubility testing.

Objective: To determine the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes

-

Distilled water

-

5% Sodium Hydroxide (NaOH) solution

-

5% Hydrochloric Acid (HCl) solution

-

Ethanol

-

Methanol

-

Acetone

-

Hexane (as a non-polar solvent example)

-

Litmus paper or pH meter

Procedure:

-

Preparation: Label a series of clean, dry test tubes for each solvent to be tested.

-

Sample Addition: Place a small, measured amount of this compound (e.g., 25 mg) into each test tube.

-

Solvent Addition: Add a specific volume of the first solvent (e.g., 0.75 mL) to the corresponding test tube.

-

Mixing: Vigorously shake or vortex the test tube for a set period (e.g., 60 seconds) to facilitate dissolution.

-

Observation: Observe the mixture to determine if the compound has completely dissolved. If the solution is clear with no visible solid particles, the compound is considered soluble. If solid remains, it is considered insoluble or slightly soluble.

-

pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using litmus paper or a pH meter to determine if it is acidic, basic, or neutral.

-

Acid/Base Solubility: For water-insoluble compounds, test their solubility in 5% NaOH and 5% HCl. Solubility in dilute acid suggests a basic functional group (like an amine), while solubility in dilute base indicates an acidic functional group (like a phenol).

-

Repeat for Other Solvents: Repeat steps 3-5 for each of the other solvents being tested.

-

Record Results: Meticulously record all observations in a laboratory notebook.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound.

References

Physical and chemical characteristics of 4-Amino-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of 4-Amino-3-methylphenol (CAS No: 2835-99-6). It is a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] This document consolidates its physicochemical properties, spectral data, and toxicological information. Furthermore, it details experimental protocols for its synthesis and analysis. A significant focus is placed on its role as a metabolite of the carcinogen o-toluidine and its potential to cause DNA damage.[3] This guide is intended for researchers, scientists, and professionals in drug development who are working with or exploring the applications of 4-Amino-3-methylphenol.

Physicochemical Properties

4-Amino-3-methylphenol, also known as 4-amino-m-cresol, is a substituted aromatic compound.[4] Its core structure consists of a phenol ring substituted with an amino group and a methyl group.

General Properties

| Property | Value | Source |

| CAS Number | 2835-99-6 | |

| Molecular Formula | C₇H₉NO | |

| Molecular Weight | 123.15 g/mol | |

| Appearance | White to brown crystalline powder | |

| Odor | No information available |

Physical Properties

| Property | Value | Source |

| Melting Point | 176-179 °C | |

| Boiling Point | 229.26 °C (estimate) | |

| Solubility | Insoluble in water; Soluble in methanol | |

| pKa | 10.34 ± 0.18 (Predicted) | |

| LogP | 0.51 at 22℃ | |

| Vapor Pressure | 1.65 mmHg at 25°C | |

| Density | 1.0877 g/cm³ (rough estimate) |

Spectral Data

| Spectrum Type | Key Peaks/Signals | Source |

| ¹H NMR (400 MHz, DMSO-d6) | δ (ppm): 8.29, 6.44, 6.42, 6.36, 4.14, 1.99 | |

| ¹³C NMR (DMSO-d6) | δ (ppm): 148.30, 138.38, 122.61, 116.81, 115.19, 112.90, 17.47 | |

| IR (KBr disc) | Major peaks can be found on the provided spectrum. | |

| Mass Spectrometry | Molecular Ion (m/z): 123 |

Chemical Reactivity and Stability

4-Amino-3-methylphenol is sensitive to air and light and should be stored in a dark place under an inert atmosphere at room temperature. It is a combustible solid. Incompatible materials include strong oxidizing agents, acid anhydrides, chloroformates, and acids. Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.

Biological Significance and Toxicology

4-Amino-3-methylphenol is a known metabolite of 3-methyl-4-nitrophenol and the carcinogenic compound o-toluidine. Studies have shown that it can cause DNA damage in the presence of Cu(II).

Metabolic Pathway of o-Toluidine

The metabolism of o-toluidine is a complex process that can lead to the formation of reactive metabolites, including 4-Amino-3-methylphenol. This metabolic activation is a key step in its carcinogenic activity.

Mechanism of DNA Damage

The formation of DNA adducts by reactive metabolites or the induction of oxidative stress can lead to DNA damage. If this damage is not repaired, it can result in mutations and potentially lead to carcinogenesis.

Experimental Protocols

Synthesis of 4-Amino-3-methylphenol

The following protocol is based on a patented preparation method and involves a two-step process: nitrosation followed by reduction.

Step 1: Nitrosation Reaction

-

Raw Materials: m-cresol, aqueous sodium hydroxide solution, sodium nitrite, and hydrochloric acid.

-

Procedure:

-

m-cresol is used as the raw material in an aqueous sodium hydroxide solution as the solvent.

-

Sodium nitrite and hydrochloric acid are used as the nitrosification agent to prepare 4-nitroso-3-methylphenol.

-

The nitrosation reaction temperature is controlled at 3–10 °C.

-

The weight ratio of m-cresol, sodium hydroxide, and sodium nitrite is 1:0.39:0.68.

-

The concentration of hydrochloric acid is 36%, with a weight ratio to m-cresol of 1.03:1.

-

Step 2: Reduction Reaction

-

Raw Materials: 4-nitroso-3-methylphenol, an alcoholic solvent (e.g., methanol), a catalyst (e.g., palladium on carbon), and a promoter (e.g., ammonia).

-

Procedure:

-

The 4-nitroso-3-methylphenol obtained from Step 1 is subjected to hydrogenation reduction in an alcoholic solvent.

-

The reaction is carried out in the presence of a catalyst and a promoter to yield the crude product of 4-Amino-3-methylphenol.

-

The reduction reaction temperature is controlled at 20–40 °C for a duration of 2–8 hours.

-

Step 3: Purification

-

Procedure:

-

The crude 4-Amino-3-methylphenol is purified using an alcoholic solvent to obtain the high-purity final product.

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the analysis of 4-Amino-3-methylphenol.

-

Column: C18 column.

-

Mobile Phase: A mixture of acetonitrile and water with a buffer such as phosphoric acid. For MS compatibility, formic acid should be used instead of phosphoric acid.

-

Detection: UV detector.

Gas Chromatography (GC)

GC can also be utilized for the analysis of 4-Amino-3-methylphenol.

-

Derivatization: Derivatization may be necessary to improve volatility and peak shape.

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Applications in Research and Drug Development

4-Amino-3-methylphenol serves as a versatile reagent in organic synthesis. It has been utilized in the synthesis of piperidine (piperazine)-amide substituted derivatives, which are being investigated as multi-target antipsychotics. Additionally, it has been used in the synthesis of novel "tweezer-molecules" designed for specific molecular recognition applications.

Safety and Handling

4-Amino-3-methylphenol is harmful if swallowed and causes skin and eye irritation. It is also suspected of causing genetic defects and is very toxic to aquatic life. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be handled in a well-ventilated area.

Hazard and Precautionary Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H341: Suspected of causing genetic defects.

-

H400: Very toxic to aquatic life.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Conclusion

4-Amino-3-methylphenol is a compound of significant interest due to its applications in chemical synthesis and its biological implications as a metabolite of a known carcinogen. A thorough understanding of its physical and chemical properties, as well as its toxicological profile, is essential for its safe handling and effective utilization in research and development. This guide provides a foundational repository of technical information to aid scientists and researchers in their work with this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Amino-m-cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Amino-m-cresol. The described reverse-phase HPLC (RP-HPLC) method is applicable for the determination of this compound in various sample matrices. This document provides comprehensive experimental protocols, including sample and standard preparation, as well as detailed chromatographic conditions. The methodologies presented are synthesized from established scientific literature to ensure reliability and reproducibility.

Introduction

This compound, also known as 4-amino-3-methylphenol, is a chemical intermediate used in the synthesis of pharmaceuticals and as a component in hair dyes and other cosmetic products.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers the necessary selectivity and sensitivity for these analytical challenges.[3][4][5] This application note presents a detailed protocol for the quantification of this compound using RP-HPLC with UV or fluorescence detection.

Chromatographic Conditions

A summary of established HPLC methods for the analysis of this compound is presented in Table 1. These methods utilize common reverse-phase columns and mobile phases, offering flexibility depending on the available instrumentation and desired sensitivity.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | LiChroCart RP-18 (5 µm, 125 x 4 mm) | Lichrospher 100 RP-18 (5 µm, 150 x 3 mm) | Waters XTerra RP8 | Newcrom R1 |

| Mobile Phase | Methanol:Acetonitrile:Water:10% Phosphoric Acid (49:5:46:1 v/v), pH 7.0 | Acetonitrile:Water:10% Phosphoric Acid (25:75:1 v/v), pH 7.0 | Methanol:0.01 M Ammonium Acetate Buffer (pH 8.7) (20:80 v/v) | Acetonitrile, Water, and Phosphoric Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.2 mL/min | Not Specified |

| Detection | Fluorescence (Ex: 390 nm, Em: 470 nm) after pre-column derivatization with fluorescamine | Fluorescence (Ex: 390 nm, Em: 470 nm) after pre-column derivatization with fluorescamine | DAD (240 nm) | UV |

| Injection Volume | 25 µL | 25 µL | 20 µL | Not Specified |

| Temperature | Ambient | Ambient | Not Specified | Not Specified |

Experimental Protocols

Reagents and Materials

-

This compound standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Phosphoric acid

-

Ammonium acetate

-

Fluorescamine (for fluorescence detection)

-

Borate buffer (0.05 M, pH 8.0)

-

Solid Phase Extraction (SPE) C18 cartridges

Standard Solution Preparation

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. This stock solution should be stored in a refrigerator and protected from light. Due to potential oxidation in solution, it is recommended to prepare fresh stock solutions daily.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct a calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For aqueous biological matrices, a solid-phase extraction (SPE) clean-up is recommended to remove interfering substances.

Solid-Phase Extraction (SPE) Protocol:

-

Condition the SPE Cartridge: Sequentially pass 5 mL of methanol followed by 5 mL of water through a C18 SPE cartridge.

-

Load the Sample: Load the aqueous sample onto the conditioned cartridge.

-

Wash: Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute: Elute the this compound from the cartridge using 5 mL of acetonitrile.

-

Evaporate and Reconstitute: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase before injection into the HPLC system.

HPLC Analysis Protocol

-

System Equilibration: Equilibrate the HPLC system with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Injection: Inject a fixed volume (e.g., 20 µL) of the prepared standard or sample solution onto the column.

-

Data Acquisition: Record the chromatogram and the peak area of this compound.

-

Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with the calibration curve generated from the working standard solutions.

Protocol for Pre-column Derivatization (for Fluorescence Detection)

For enhanced sensitivity, pre-column derivatization with fluorescamine can be performed.

-

To 50 µL of the standard or sample solution, add 50 µL of 0.05 M borate buffer (pH 8.0).

-

Add 250 µL of the derivatization reagent (fluorescamine solution).

-

Allow the reaction to proceed at ambient temperature, shielded from light.

-

Inject 25 µL of the resulting derivative into the HPLC system.

Workflow and Diagrams

The overall workflow for the HPLC quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC methods described in this application note provide a reliable and reproducible approach for the quantification of this compound. The choice of the specific method, particularly the detection technique, will depend on the required sensitivity and the complexity of the sample matrix. The provided protocols for sample preparation and analysis can be adapted to suit various research and quality control applications.

References

- 1. JP2012062252A - Method for producing this compound - Google Patents [patents.google.com]

- 2. cir-safety.org [cir-safety.org]

- 3. Determination of this compound and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Detection of 4-Amino-m-cresol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4-Amino-m-cresol (4-AC), a compound commonly used in hair dyes and a subject of interest in toxicological and metabolic studies. The following protocols are designed to offer robust and reliable analytical techniques for researchers in various fields.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a versatile and widely used technique for the separation and quantification of 4-AC in various matrices, including cosmetic formulations and biological samples. Different detection methods can be coupled with HPLC to achieve desired sensitivity and selectivity.

HPLC with Fluorescence Detection (HPLC-FLD)

This method offers high sensitivity and is particularly suitable for trace analysis of 4-AC. It involves a pre-column derivatization step to render the analyte fluorescent.

Principle: this compound, which is not natively fluorescent, reacts with a derivatizing agent, fluorescamine, to form a fluorescent pyrrolidinone derivative. This derivative is then separated by reverse-phase HPLC and detected by a fluorescence detector.[1][2]

Workflow for HPLC-FLD Analysis of this compound

Caption: Workflow for the HPLC-FLD analysis of this compound.

Experimental Protocol:

1. Sample Preparation (Solid-Phase Extraction) [1]

-

Activate a C18 SPE cartridge by passing 3.0 mL of methanol followed by 1.0 mL of water.

-

Load the aqueous sample containing 4-AC onto the cartridge.

-

Wash the cartridge with 3.0 mL of water to remove interferences.

-

Elute the retained 4-AC with 4.0 mL of acetonitrile (ACN).

-

Dry the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in 1.0 mL of methanol.

2. Pre-column Derivatization [1]

-

Prepare a fluorescamine derivatizing reagent by dissolving 1 mg of fluorescamine in 5 mL of acetonitrile.

-

To the reconstituted sample, add an appropriate volume of the fluorescamine solution.

-

Allow the reaction to proceed for a sufficient time (typically a few minutes) at ambient temperature. The reaction is rapid.

3. HPLC-FLD Conditions [1]

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: Reversed-phase C18 column (e.g., Purospher® RP-18, 5 µm, 150 x 3 mm) with a compatible guard column.

-

Mobile Phase: An isocratic mixture of methanol, acetonitrile, water, and 10% phosphoric acid (e.g., 49:5:46:1 v/v), with the pH adjusted to 7.0.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detector Settings: Excitation wavelength of 390 nm and an emission wavelength of 470 nm.

4. Quantification:

-

Prepare a series of calibration standards of 4-AC and subject them to the same derivatization and analysis procedure.

-

Construct a calibration curve by plotting the fluorescence intensity against the concentration of 4-AC.

-

Determine the concentration of 4-AC in the samples from the calibration curve.

HPLC with Diode Array (DAD) and Mass Spectrometric (MS) Detection

This method is suitable for the identification and quantification of 4-AC and its metabolites in complex matrices like cell cultures.

Principle: 4-AC and its metabolites are separated on a reverse-phase HPLC column. A DAD detector provides spectral information for preliminary identification, while a mass spectrometer provides mass-to-charge ratio data for definitive identification and sensitive quantification.

Workflow for HPLC-DAD/MS Analysis of this compound

Caption: Workflow for HPLC-DAD/MS analysis of this compound.

Experimental Protocol:

1. Sample Preparation

-

Perform initial pre-cleaning steps as required by the sample matrix.

-

Utilize solid-phase extraction with C18 phenyl cartridges for further cleanup.

-

Filter the final extract through a 0.2 µm filter before HPLC analysis.

2. HPLC-DAD/MS Conditions

-

HPLC System: A gradient HPLC system coupled to a DAD and a mass spectrometer.

-

Column: A hybrid-based RP8 column (e.g., Waters XTerra RP8).

-

Mobile Phase: A gradient system using acetonitrile and 0.01 M ammonium acetate buffer (pH 8.7).

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 20 µL.

-

DAD Detection: Monitor at 240 nm for 4-AC.

-

MS Detection:

- Ionization: Atmospheric Pressure Ionization (API).

- Scan Range: m/z 101 to 350.

3. Data Analysis:

-

Identify 4-AC and its metabolites based on their retention times, UV-Vis spectra, and mass-to-charge ratios.

-

Quantify the analytes using appropriate calibration standards.

Electrochemical Detection of this compound (Adapted Method)

While specific electrochemical sensors for this compound are not extensively documented, methods for structurally similar compounds like 4-aminophenol can be adapted.

Principle: This method is based on the electrochemical oxidation of the aminophenol group of 4-AC at the surface of a modified electrode. The resulting oxidation current is proportional to the concentration of 4-AC.

Proposed Reaction at the Electrode Surface

References

The Versatility of 4-Amino-m-cresol: A Building Block in Modern Organic Synthesis

Application Note

Introduction

4-Amino-m-cresol, also known as 4-amino-3-methylphenol, is a versatile aromatic organic compound with the chemical formula C₇H₉NO.[1][2] This substituted aniline and phenol derivative serves as a crucial building block in the synthesis of a wide array of commercially significant molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group, allows for diverse chemical transformations, making it a valuable intermediate in the pharmaceutical, agrochemical, and dye manufacturing industries. This document provides a detailed overview of the applications of this compound in organic synthesis, complete with experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 2835-99-6 | [3] |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | |

| Appearance | White to light brown crystalline powder | |

| Melting Point | 176-179 °C | |

| Purity (Typical) | >99% |

Applications in Organic Synthesis

This compound is a key intermediate in several industrial synthetic routes. Its primary applications lie in the production of azo dyes, pharmaceuticals, and as a component in the formulation of hair coloring products.

Synthesis of Azo Dyes

The most prominent application of this compound is in the synthesis of azo dyes. The amino group can be readily diazotized and subsequently coupled with various aromatic compounds to produce a wide spectrum of colors. These dyes are utilized in the textile, leather, and printing industries.

Experimental Protocol: Synthesis of a Mono-Azo Dye

This protocol describes the synthesis of a representative mono-azo dye using this compound as the diazo component and β-naphthol as the coupling component.

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

β-Naphthol

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

Procedure:

Part 1: Diazotization of this compound

-

In a 250 mL beaker, suspend 6.16 g (0.05 mol) of this compound in 100 mL of distilled water.

-

Add 12.5 mL of concentrated hydrochloric acid and stir to dissolve the amine salt.

-

Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

-

In a separate beaker, dissolve 3.6 g (0.052 mol) of sodium nitrite in 20 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution, maintaining the temperature between 0-5 °C.

-

Stir the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Part 2: Azo Coupling

-

In a 500 mL beaker, dissolve 7.21 g (0.05 mol) of β-naphthol in 150 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 5-10 °C in an ice-water bath.

-

Slowly add the freshly prepared, cold diazonium salt solution from Part 1 to the β-naphthol solution with vigorous stirring.

-

A brightly colored precipitate of the azo dye will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the coupling reaction is complete.

-

Collect the precipitated dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold distilled water until the filtrate is neutral.

-

Dry the dye in an oven at 60-70 °C to a constant weight.

Expected Yield and Characteristics:

| Parameter | Value |

| Theoretical Yield | ~13.1 g |

| Expected Actual Yield | 85-95% |

| Appearance | Red-orange solid |

Experimental Workflow:

Caption: Workflow for the synthesis of a mono-azo dye.

Intermediate in Pharmaceutical Synthesis

This compound serves as a precursor for the synthesis of various pharmaceutical agents. While specific, detailed industrial protocols are often proprietary, the chemical handles of this compound allow for its incorporation into more complex molecules with potential biological activity. For instance, the amino group can be acylated or alkylated, and the hydroxyl group can be etherified or esterified to generate a library of derivatives for drug discovery.

A study on 4-aminophenol derivatives, a structurally related class of compounds, has shown that Schiff base derivatives exhibit broad-spectrum antimicrobial and antidiabetic activities. This suggests that derivatives of this compound could also possess interesting pharmacological properties.

General Protocol: Synthesis of a Schiff Base Derivative

This generalized protocol outlines the synthesis of a Schiff base from this compound and an aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., salicylaldehyde)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 1.23 g (0.01 mol) of this compound in 20 mL of ethanol in a 100 mL round-bottom flask.

-

Add 1.22 g (0.01 mol) of salicylaldehyde to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated Schiff base is collected by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Characterization Data for a Hypothetical Schiff Base (from Salicylaldehyde):

| Analysis | Expected Result |

| ¹H NMR | Peaks corresponding to aromatic protons, methyl group, hydroxyl groups, and the imine proton. |

| FT-IR (cm⁻¹) | Bands for O-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching (imine), and C=C stretching. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight of the product. |

Logical Relationship of Synthesis:

Caption: Synthesis of a Schiff base from this compound.

Component in Hair Dye Formulations

This compound is used as an oxidative hair dye intermediate. In these formulations, it acts as a "coupler" that reacts with a "primary intermediate" (e.g., p-phenylenediamine) in the presence of an oxidizing agent (e.g., hydrogen peroxide) to form the final hair color. The specific shade is determined by the combination of couplers and primary intermediates used.

Simplified Reaction Pathway in Hair Dyeing:

Caption: Simplified reaction pathway of this compound in oxidative hair dyeing.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility is well-established in the dye industry, and it holds significant potential for the development of novel pharmaceuticals and other specialty chemicals. The protocols and data presented herein provide a foundation for researchers to explore the synthetic possibilities of this important intermediate. Further investigation into its application in agrochemical and polymer synthesis is warranted to fully exploit its chemical potential.

References

Solid-Phase Extraction Protocols for 4-Amino-m-cresol from Biological Samples

Application Note

Introduction

4-Amino-m-cresol (4-AC), a primary intermediate and metabolite, is of significant interest in toxicological and pharmacological research. Accurate quantification of 4-AC in biological matrices such as plasma, serum, and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex biological samples, offering improved analytical sensitivity and accuracy. This document provides detailed protocols for two effective SPE methods for the extraction of this compound: a reversed-phase SPE method and a mixed-mode cation exchange SPE method, the latter being particularly effective for basic compounds like 4-AC.

Analyte Properties

This compound is an aromatic amine, possessing both a basic amino group and a weakly acidic phenolic hydroxyl group. This amphoteric nature, with a more pronounced basic character, allows for versatile extraction strategies, including reversed-phase and ion-exchange mechanisms.

Method Selection

Reversed-Phase SPE (using C18) is a common and effective method for moderately polar compounds like 4-AC from aqueous matrices. It relies on hydrophobic interactions between the analyte and the stationary phase.

Mixed-Mode Cation Exchange SPE combines reversed-phase and strong cation exchange retention mechanisms. This dual retention provides a more robust and selective extraction, allowing for more rigorous wash steps to remove matrix interferences, resulting in cleaner extracts. This is often the preferred method for basic compounds in complex biological fluids.

Data Presentation

Quantitative data from cited experiments are summarized below for easy comparison.

Table 1: Reversed-Phase SPE Performance for this compound [1][2]

| Parameter | Value | Biological Matrix | SPE Sorbent | Analytical Method |

| Average Recovery | 83.4% | Aqueous Biological Matrix | C18 | HPLC-Fluorescence |

| Intra-day CV | 2.89% | Aqueous Biological Matrix | C18 | HPLC-Fluorescence |

| Inter-day CV | 3.41% | Aqueous Biological Matrix | C18 | HPLC-Fluorescence |

| Limit of Detection | 1 ng/injection | Aqueous Biological Matrix | C18 | HPLC-Fluorescence |

CV: Coefficient of Variation

Table 2: Comparative SPE Performance for Other Aromatic Amines in Urine [3]

| Analyte | Recovery Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | SPE Sorbent |

| 1-Naphthylamine | 81.9–105% | 0.01 - 0.07 ng/mL | 0.04 - 0.22 ng/mL | Magnetic COFs |

| 2-Naphthylamine | 87.8–102% | 0.01 - 0.07 ng/mL | 0.04 - 0.22 ng/mL | Magnetic COFs |

| 3-Aminobiphenyl | 101–120% | 0.01 - 0.07 ng/mL | 0.04 - 0.22 ng/mL | Magnetic COFs |

| 4-Aminobiphenyl | 88.3–117% | 0.01 - 0.07 ng/mL | 0.04 - 0.22 ng/mL | Magnetic COFs |

This table provides context for typical recoveries and detection limits for similar analytes using advanced SPE materials.

Experimental Protocols

Protocol 1: Reversed-Phase SPE for this compound

This protocol is adapted from a method for the determination of 4-AC in aqueous biological matrices[1][2].

Materials:

-

SPE Cartridge: C18, 100 mg/3 mL (or similar)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized Water

-

SPE Vacuum Manifold

Procedure:

-

Cartridge Conditioning: Condition the C18 cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated biological sample (e.g., 1 mL of plasma or diluted urine) onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

-

Elution: Elute the this compound from the cartridge with 2 x 1 mL of acetonitrile into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a suitable mobile phase for subsequent analysis (e.g., HPLC).

Protocol 2: Mixed-Mode Cation Exchange SPE for this compound

This is a generic protocol for basic compounds that can be applied to 4-AC, adapted from established methods for biological fluids.

Materials:

-

SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., DSC-MCAX, ISOLUTE HCX, or similar), 100 mg/3 mL

-

Methanol (HPLC grade)

-

50 mM Ammonium Acetate Buffer (pH 6.0)

-

1 M Acetic Acid

-

5% Ammonium Hydroxide in Methanol

Procedure:

-

Sample Pre-treatment:

-

Plasma/Serum: Dilute 1 mL of the sample with 1 mL of 50 mM ammonium acetate (pH 6.0).

-

Urine: For total 4-AC (free and conjugated), perform an acid hydrolysis step. Add 1 mL of concentrated HCl to 2 mL of urine and heat at 100°C for 1 hour. Cool and adjust the pH to ~6.0 with NaOH.

-

-

Cartridge Conditioning: Condition the mixed-mode cartridge with 3 mL of methanol.

-

Cartridge Equilibration: Equilibrate the cartridge with 3 mL of 50 mM ammonium acetate (pH 6.0). Do not allow the cartridge to dry.

-

Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min). The 4-AC will be retained by both reversed-phase and cation exchange mechanisms.

-

Washing:

-

Wash 1: 3 mL of 50 mM ammonium acetate (pH 6.0) to remove polar interferences.

-

Wash 2: 3 mL of 1 M acetic acid to remove weakly basic interferences.

-

Wash 3: 3 mL of methanol to remove non-polar, neutral, and acidic interferences.

-

-

Elution: Elute the this compound with 2 x 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the amino group, disrupting the ion-exchange retention and allowing for elution.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.

Visualizations

Caption: Workflow for Mixed-Mode SPE of this compound.

Caption: N-Acetylation Metabolic Pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of this compound and 5-amino-o-cresol by high performance liquid chromatography and fluorescence derivatization using fluorescamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective extraction and determination of aromatic amine metabolites in urine samples by using magnetic covalent framework nanocomposites and HPLC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: Analysis of 4-Amino-m-cresol by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of 4-Amino-m-cresol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key intermediate in the synthesis of various dyes and pharmaceuticals, requires precise analytical methods for quality control and research purposes.[1] The protocol outlined below includes sample preparation, derivatization, and optimized GC-MS parameters to ensure accurate and reproducible results. The inclusion of a derivatization step is crucial for improving the volatility and thermal stability of the analyte, leading to better chromatographic peak shape and sensitivity.

Introduction

This compound (4-amino-3-methylphenol) is a chemical compound used in the manufacturing of hair dyes and as an intermediate in the pharmaceutical industry.[1][2] Its analysis is critical for ensuring product purity and for metabolism studies.[3][4] Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the polar nature of this compound, due to the presence of amino and hydroxyl functional groups, makes it challenging to analyze directly by GC-MS. Derivatization is often employed to block these polar groups, thereby increasing the compound's volatility and improving its chromatographic behavior. This application note provides a detailed protocol for the analysis of this compound, including a silylation derivatization step.

Experimental Protocol

Sample Preparation

A stock solution of this compound (1000 µg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile. Working standard solutions can be prepared by serial dilution of the stock solution to the desired concentrations for calibration. For the analysis of this compound in a sample matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Derivatization

Due to the presence of active hydrogens in the amino and hydroxyl groups, derivatization is recommended to improve chromatographic performance. Silylation is a common derivatization technique for such compounds.

-

Evaporate 1 mL of the sample or standard solution to dryness under a gentle stream of nitrogen.

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent like pyridine or acetonitrile.

-

Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before injection into the GC-MS system.

GC-MS Conditions

The following GC-MS parameters are recommended for the analysis of the derivatized this compound.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890A GC or equivalent |

| Mass Spectrometer | Agilent 5975C MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-450 |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative analysis of this compound can be performed using the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The following table summarizes the key quantitative data for the derivatized analyte.

| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |

| This compound-bis(TMS) | ~12.5 | 252 | 267, 180 | 1 | 5 |

Note: Retention time is approximate and may vary depending on the specific instrument and column conditions. LOD and LOQ are estimated values and should be experimentally determined.

Visualization

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of derivatized this compound.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Derivatization and proposed fragmentation of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound. The use of a silylation derivatization step is essential for achieving good chromatographic separation and detection. This method is suitable for quality control in manufacturing processes and for various research applications involving this compound. The provided parameters can be further optimized based on the specific instrumentation and analytical requirements.

References

- 1. This compound | C7H9NO | CID 17819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [kaiyuan-chemical.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of this compound and 5-amino-o-cresol and metabolites in human keratinocytes (HaCaT) by high-performance liquid chromatography with DAD and MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Production of High-Purity 4-Amino-m-cresol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and analysis of high-purity 4-Amino-m-cresol (4-AMC), an important intermediate in the pharmaceutical and dye industries. The following sections outline two primary synthesis methodologies, purification techniques, and analytical procedures for quality control.

Introduction

This compound, with the IUPAC name 4-Amino-3-methylphenol, is a key building block in the synthesis of various organic molecules. Its purity is critical for downstream applications, particularly in the development of active pharmaceutical ingredients (APIs) and high-performance dyes. This guide details two effective methods for its production, focusing on achieving high purity and yield.

Synthesis Methodologies

Two principal routes for the synthesis of this compound are presented:

-

Method A: Catalytic Reduction of a Sulfonated Azo Compound

-

Method B: Nitrosation of m-Cresol followed by Reduction

Method A: Catalytic Reduction of p-(4-hydroxy-o-tolylazo)benzenesulfonic acid

This method is reported to produce high-purity this compound with a good yield. The process involves the synthesis of an azo intermediate, followed by its catalytic hydrogenation.

Step 1: Synthesis of p-(4-hydroxy-o-tolylazo)benzenesulfonic acid

-

Diazotization of Sulfanilic Acid: In a suitable reaction vessel, dissolve sulfanilic acid in an aqueous sodium carbonate solution. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, slowly add hydrochloric acid to the mixture until it is acidic to litmus paper.

-

Coupling Reaction: In a separate vessel, dissolve m-cresol in an aqueous sodium hydroxide solution and cool it to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the m-cresol solution with vigorous stirring, maintaining the temperature below 10 °C.

-

Continue stirring for 2-3 hours, allowing the coupling reaction to complete. The product, p-(4-hydroxy-o-tolylazo)benzenesulfonic acid, will precipitate.

-

Filter the precipitate and wash it with a cold brine solution.

Step 2: Catalytic Reduction to this compound

-

Suspend the p-(4-hydroxy-o-tolylazo)benzenesulfonic acid in an alkaline aqueous solution in a high-pressure reactor.

-

Add a suitable transition metal catalyst, such as Palladium on Carbon (Pd/C, 5-10 wt%).

-

Pressurize the reactor with hydrogen gas to 0.1 - 3.0 MPa.[1]

-

Heat the reaction mixture to a temperature between 0 and 90 °C and maintain it with vigorous stirring until the hydrogen uptake ceases.[1]

-

After the reaction is complete, cool the reactor and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Adjust the pH of the filtrate to 4.0 - 8.0 with a suitable acid to precipitate the crude this compound.[1]

-

Filter the precipitate, wash it with cold water, and dry it under a vacuum.

Method B: Nitrosation of m-Cresol and Subsequent Reduction

This two-step method provides an alternative route to this compound.

Step 1: Nitrosation of m-Cresol

-

In a reaction vessel, prepare a solution of m-cresol in an aqueous sodium hydroxide solution.

-

Cool the solution to 3-10 °C.

-

Slowly add a solution of sodium nitrite. The weight ratio of m-cresol to sodium hydroxide to sodium nitrite should be approximately 1:0.39:0.68.

-

Slowly add 36% hydrochloric acid to the reaction mixture, maintaining the temperature between 3 and 10 °C. The weight ratio of 100% HCl to m-cresol should be around 1.03:1.

-

After the addition is complete, continue stirring for a specified period to ensure complete conversion to 4-nitroso-3-methylphenol.

-

Filter the resulting precipitate and wash it with cold water.

Step 2: Reduction of 4-nitroso-3-methylphenol

-

Suspend the 4-nitroso-3-methylphenol from the previous step in an alcoholic solvent, such as methanol.

-

Add a suitable reduction catalyst, such as Raney Nickel, and a promoter.

-

Carry out the hydrogenation reaction under a hydrogen atmosphere at a suitable temperature and pressure until the reaction is complete.

-

Filter the catalyst from the reaction mixture.

-

Evaporate the solvent to obtain the crude this compound.

Purification of this compound

High-purity this compound is obtained by recrystallization of the crude product.

-

Dissolve the crude this compound in a minimal amount of a hot alcoholic solvent (e.g., ethanol, methanol) or a mixture of alcohol and water.

-

If colored impurities are present, add a small amount of activated charcoal and heat the solution for a short period.

-

Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further, cool the mixture in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under a vacuum to obtain high-purity this compound.

Data Presentation

| Parameter | Method A (Catalytic Reduction) | Method B (Nitrosation/Reduction) | Purity Specification |

| Starting Materials | Sulfanilic acid, m-cresol | m-cresol, Sodium nitrite | - |

| Key Intermediates | p-(4-hydroxy-o-tolylazo)benzenesulfonic acid | 4-nitroso-3-methylphenol | - |

| Catalyst | Transition metal (e.g., Pd/C) | Reduction catalyst (e.g., Raney Ni) | - |

| Reaction Pressure | 0.1 - 3.0 MPa[1] | Typically atmospheric or slightly elevated | - |

| Reaction Temperature | 0 - 90 °C[1] | Nitrosation: 3-10 °C | - |

| Purity (by HPLC) | >98% achievable | >98% achievable | >98.0% |

| Purity (by NMR) | - | - | 94.5 - 99.8% (w/w) |

| Solid Content | - | - | >99.5% |

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detector at a wavelength of approximately 280-300 nm.

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample into the HPLC system and analyze the chromatogram for the main peak and any impurity peaks. Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure and assess the purity of this compound.

-

Solvent: Deuterated solvent such as DMSO-d₆ or CD₃OD.

-

Analysis: The ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the methyl group protons. The absence of significant impurity peaks indicates high purity. Quantitative NMR (qNMR) can be used for precise purity determination.

Visualizations

References

Application Notes and Protocols for the Catalytic Reduction of 4-Amino-m-cresol Precursors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic reduction of precursors to synthesize 4-amino-m-cresol, a key intermediate in the manufacturing of pharmaceuticals and other fine chemicals. The following sections outline two primary methodologies utilizing common heterogeneous catalysts: Palladium on Carbon (Pd/C) and Raney Nickel.

Introduction

The catalytic hydrogenation of nitro and nitroso compounds is a fundamental and widely used transformation in organic synthesis to produce the corresponding amines. The synthesis of this compound is a critical step in various industrial processes. The choice of precursor, catalyst, and reaction conditions can significantly impact the yield, purity, and overall efficiency of the process. This document details the experimental setup and procedures for the catalytic reduction of two common precursors: 4-nitroso-3-methylphenol and 4-nitro-3-methylphenol.

Data Presentation

The following table summarizes the key quantitative data for two distinct catalytic reduction protocols.

| Parameter | Protocol 1: Pd/C Catalyzed Reduction | Protocol 2: Raney Nickel Catalyzed Reduction |

| Precursor | 4-nitroso-3-methylphenol | 4-nitro-3-methylphenol |

| Catalyst | Palladium on Carbon (10% Pd) | Raney Nickel |

| Catalyst Loading | 3 wt% relative to precursor | ~5-10 wt% relative to precursor |

| Precursor Concentration | 1:7.5 weight ratio to Methanol | Not specified, typically 5-10% solution in solvent |

| Solvent | Methanol | Methanol with Formic Acid |

| Temperature | 20-25 °C | Room Temperature |

| Pressure | Atmospheric (Hydrogen gas) | Atmospheric |

| Reaction Time | 2-8 hours | 10-20 minutes |

| Yield | High (not explicitly quantified) | 85-90% |

Experimental Protocols

Protocol 1: Catalytic Reduction of 4-Nitroso-3-methylphenol using Palladium on Carbon (Pd/C)

This protocol is adapted from a patented industrial process and outlines the hydrogenation of 4-nitroso-3-methylphenol.

Materials:

-

4-nitroso-3-methylphenol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol

-

Ammonia solution

-

Hydrogen gas

-

Autoclave or a suitable hydrogenation reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a clean and dry autoclave, add 4-nitroso-3-methylphenol and methanol in a 1:7.5 weight ratio.

-

Catalyst and Promoter Addition: To the mixture, add 10% Pd/C catalyst, corresponding to 3% of the weight of the 4-nitroso-3-methylphenol. Subsequently, add ammonia solution, corresponding to 10% of the weight of the 4-nitroso-3-methylphenol, which acts as a promoter.

-

Hydrogenation: Seal the autoclave and purge it with nitrogen gas to remove any air. Pressurize the reactor with hydrogen gas to the desired working pressure (typically atmospheric to a few bars).

-

Reaction: Begin stirring the mixture and maintain the temperature between 20-25 °C. The reaction is typically complete within 2 to 8 hours, which can be monitored by the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, vent the excess hydrogen and purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.

-

Solvent Evaporation: Remove the methanol from the filtrate by distillation under reduced pressure using a rotary evaporator to obtain the crude 4-amino-3-methylphenol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Protocol 2: Catalytic Reduction of 4-Nitro-3-methylphenol using Raney Nickel

This protocol provides a general and rapid method for the reduction of nitrophenols using Raney Nickel and formic acid as a hydrogen source.

Materials:

-

4-nitro-3-methylphenol

-

Raney Nickel (slurry in water)

-

Methanol

-

Formic acid (90%)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-nitro-3-methylphenol (1 equivalent) in methanol.

-

Catalyst Addition: Carefully add a slurry of Raney Nickel (approximately 0.2-0.3g per 5 mmol of the nitro compound).

-

Hydrogen Source Addition: While stirring at room temperature, add 90% formic acid (approximately 2.5 mL per 5 mmol of the nitro compound).

-

Reaction: The reduction is typically vigorous and is usually complete within 10-20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Do not allow the Raney Nickel to dry on the filter paper as it can be pyrophoric. Keep it wet with solvent.

-

Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure.

-

Work-up: Dissolve the residue in a suitable organic solvent like chloroform or ether and wash with a saturated sodium chloride solution to remove any remaining formic acid salts.

-

Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the 4-amino-3-methylphenol product. The reported yields for the reduction of similar nitrophenols using this method are in the range of 85-90%.

Mandatory Visualizations

Caption: Experimental workflow for the catalytic reduction of this compound precursors.

Caption: Logical relationship of the experimental setup for catalytic reduction.

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of 4-Amino-m-cresol and Its Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 4-Amino-m-cresol and its structural isomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution between this compound and its isomers so challenging?

A1: The primary challenge lies in the structural similarity of the isomers. Positional isomers like this compound, 5-Amino-o-cresol, and 2-Amino-p-cresol have identical molecular weights and similar polarities. Standard reversed-phase columns, such as C18, often fail to provide adequate separation as they primarily rely on hydrophobic interactions.[1][2] To resolve these compounds, the chromatographic system must exploit subtle differences in their structure, which often requires specialized stationary phases and carefully optimized mobile phases.[1]

Q2: My chromatogram shows significant peak tailing for all aminocresol isomers. What are the likely causes and how can I fix it?

A2: Peak tailing for aminocresols, which are basic compounds, is frequently caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[3] This interaction can be mitigated in several ways:

-

Use a Modern, Well-End-Capped Column: Newer columns are designed with minimal accessible silanol groups.

-

Adjust Mobile Phase pH: Adding a small amount of an acidic modifier, like 0.1% formic or phosphoric acid, to the mobile phase can suppress the ionization of the silanol groups, thereby reducing the unwanted secondary interactions.[1]

-

Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or diluting the sample.

Q3: I am unable to achieve baseline separation even after optimizing my mobile phase. What alternative approaches can I try?

A3: If mobile phase optimization is insufficient, consider changing the stationary phase. A phenyl column is highly effective for aromatic compounds like aminocresols. It provides an alternative separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, which enhances selectivity. If direct separation remains challenging, pre-column derivatization can be employed to alter the physicochemical properties of the isomers, making them easier to separate on a standard C18 column.

Q4: What are the recommended starting conditions for developing an HPLC method for these isomers?

A4: A reversed-phase approach is the most common starting point. Using a phenyl-based column is strongly recommended for improved selectivity. Refer to the table below for suggested starting parameters based on established methods.

Troubleshooting Guide

This guide addresses specific chromatographic problems in a question-and-answer format.

| Symptom / Question | Potential Cause | Recommended Solution |

| Why are my peaks co-eluting or poorly resolved? | Inadequate stationary phase selectivity. | Switch from a standard C18 column to a Phenyl column to introduce π-π interactions, which enhances selectivity for aromatic isomers. |

| Mobile phase composition is not optimal. | Adjust the organic modifier (e.g., methanol vs. acetonitrile). Methanol can enhance π-π interactions on a phenyl column. Experiment with gradient elution to improve the separation of complex mixtures. | |

| Mobile phase pH is unsuitable. | Modify the mobile phase pH. The ionization state of aminocresols is pH-dependent, which directly affects retention and selectivity. | |

| What causes my peaks to be broad? | Column degradation or low efficiency. | Use a guard column to protect the analytical column from contaminants. If the column is old or has been used under harsh conditions, replace it. |

| Suboptimal flow rate. | Optimize the flow rate. Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will increase run time. | |

| High mobile phase viscosity. | Increase the column temperature. This reduces mobile phase viscosity, which can lead to sharper peaks and better efficiency. A typical starting point is 40 °C. | |

| Why am I observing split peaks? | Mismatch between the injection solvent and the mobile phase. | Dissolve the sample in a solvent that is weaker than or identical to the mobile phase. |

| Column void or partially blocked frit. | Try flushing the column in the reverse direction. If the problem persists, the column may need to be replaced. | |

| What are these unexpected "ghost peaks" in my chromatogram? | Contamination in the mobile phase or system. | Use fresh, high-purity HPLC-grade solvents and flush the system lines regularly. |

| Sample carryover from a previous injection. | Implement a robust needle wash protocol in your autosampler sequence and inject a blank run to confirm the system is clean. |

Quantitative Data Summary

The table below provides recommended starting conditions for HPLC method development, compiled from various sources.

| Parameter | Recommended Starting Condition | Rationale / Notes |

| Column | Phenyl stationary phase (e.g., Shim-pack GIST Phenyl, 100 x 3.0 mm, 2 µm) | Provides enhanced selectivity for aromatic isomers via π-π interactions, often succeeding where C18 columns fail. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol or Acetonitrile | The acidic modifier helps to reduce peak tailing. Methanol is often preferred with phenyl columns as it does not interfere with π-π interactions. |

| Elution Mode | Gradient or Isocratic | Start with an isocratic hold (e.g., 80% A / 20% B) to assess retention. If isomers co-elute, a shallow gradient may be necessary to improve resolution. |

| Flow Rate | 0.4 - 1.0 mL/min | Adjust based on column dimensions and particle size to optimize efficiency. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce run times by lowering mobile phase viscosity. |

| Injection Volume | 5 µL | Keep the volume low to prevent column overload, which can cause peak distortion. |

| Detection | UV at 254 nm or 275 nm | A Photodiode Array (PDA) detector is recommended to check for peak purity. |

Experimental Protocols

Protocol 1: HPLC Separation of Aminocresol Isomers on a Phenyl Column

This protocol provides a starting point for the analysis of this compound and its isomers.

-

Instrumentation:

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA detector.

-

-

Materials and Reagents:

-

Column: Phenyl column (e.g., Shim-pack GIST Phenyl, 100 mm L × 3.0 mm I.D., 2 µm).

-

Reagents: Methanol (HPLC grade), Water (HPLC grade or ultrapure), Formic Acid (reagent grade), standards for this compound and its relevant isomers.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol.

-

Degas both mobile phases prior to use.

-

-

Standard Preparation:

-

Prepare individual stock solutions (e.g., 1000 mg/L) of each isomer in methanol.

-

Prepare a mixed working standard (e.g., 20 mg/L) by diluting the stock solutions in the initial mobile phase composition (e.g., 80% A / 20% B).

-

-

Chromatographic Conditions:

-

Mobile Phase Gradient: Begin with an isocratic hold of 80% A / 20% B for initial screening. If needed, introduce a shallow linear gradient (e.g., 20% to 40% B over 15 minutes).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Detection: UV at 254 nm.

-

-

Analysis Procedure:

-

Equilibrate the column with the initial mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the mixed standard solution to evaluate system suitability parameters (e.g., resolution, tailing factor).

-

Proceed with sample injections.

-

Mandatory Visualizations

Caption: A workflow diagram for troubleshooting common HPLC separation issues.

Caption: Logical relationship between this compound and its isomers.

References

Preventing degradation of 4-Amino-m-cresol during storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Amino-m-cresol during storage.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from light and moisture.[2] The storage temperature should be kept below 30°C.

Q2: What are the visible signs of this compound degradation?

A2: A noticeable change in color, typically darkening to a brown or black hue, is a primary indicator of degradation. The appearance of clumps or a change in the powder's consistency can also suggest moisture absorption and potential degradation.

Q3: What are the main causes of this compound degradation?

A3: The primary causes of degradation are oxidation, exposure to light (photodegradation), high temperatures, and moisture.[1] The amino and hydroxyl groups on the cresol ring are susceptible to oxidation, which is often catalyzed by light and heat.

Q4: Is this compound sensitive to pH?

A4: Yes, the stability of this compound can be influenced by pH. While specific quantitative data is limited in publicly available literature, aminophenols, in general, are more susceptible to oxidation in neutral to alkaline conditions. Acidic conditions can improve the stability of the amine group by forming a salt.

Q5: Can I use antioxidants to prevent the degradation of this compound?

A5: Yes, antioxidants can be effective in preventing the oxidation of this compound. Common choices for phenolic compounds include butylated hydroxytoluene (BHT) and sodium sulfite.[1] BHT is a free-radical scavenger, while sodium sulfite acts as an oxygen scavenger. The choice and concentration of the antioxidant should be optimized for your specific application.

Troubleshooting Guide

Issue 1: The this compound powder has changed color from off-white/light brown to a dark brown or black.

| Potential Cause | Troubleshooting Steps |

| Oxidation | 1. Immediately transfer the material to a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). 2. Store the container in a cool, dark, and dry place. 3. For future purchases, consider ordering smaller quantities to minimize storage time. 4. If the material is to be used in a solution, consider adding an antioxidant like BHT or sodium sulfite. |

| Light Exposure | 1. Ensure the storage container is opaque or amber-colored to protect from light. 2. Store the container in a dark cabinet or a light-proof secondary container. |

| Heat Exposure | 1. Verify that the storage area temperature is consistently below 30°C. 2. Avoid storing near heat sources such as ovens, incubators, or in direct sunlight. |

Issue 2: The this compound powder has become clumpy or sticky.

| Potential Cause | Troubleshooting Steps |

| Moisture Absorption | 1. Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel). 2. Ensure the container is tightly sealed immediately after use. 3. If clumping is minor, the powder may be gently broken up with a spatula in a low-humidity environment before use. However, significant clumping may indicate substantial degradation. |

Stability Data Summary

While specific kinetic data for the degradation of this compound under various conditions is not extensively available in public literature, the following table summarizes qualitative and comparative stability information based on general chemical principles and available data for similar compounds.

| Condition | Effect on Stability | Recommendations |

| Temperature | Increased temperature accelerates oxidation and degradation. | Store at controlled room temperature, below 30°C. Avoid freezing. |

| Light | UV and visible light can catalyze oxidation, leading to discoloration. | Store in amber or opaque containers. Protect from direct light. |

| pH (in solution) | More stable in acidic conditions. Prone to oxidation in neutral to alkaline pH. | For solutions, maintain a slightly acidic pH if compatible with the application. |

| Oxygen | Direct exposure to oxygen leads to oxidation of the amino and hydroxyl groups. | Store in tightly sealed containers. Consider purging with an inert gas. |

| Moisture | Can lead to clumping and may facilitate degradation reactions. | Store in a dry environment, consider using a desiccator. |

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To assess the stability of this compound under accelerated temperature and humidity conditions.

Materials:

-

This compound sample

-

Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

-

Amber glass vials with airtight caps

-

HPLC system with a UV detector

-

Analytical balance

-

Appropriate solvents for HPLC analysis (e.g., acetonitrile, water, buffer)

Methodology:

-

Accurately weigh a sufficient amount of this compound into several amber glass vials.

-

Tightly cap the vials.

-

Place the vials in a stability chamber set to 40°C and 75% relative humidity.

-

At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove one vial from the chamber.

-

Allow the vial to equilibrate to room temperature.

-